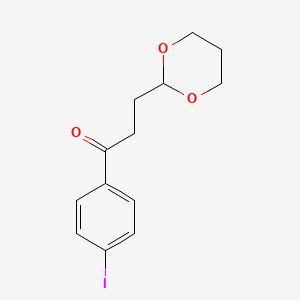

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUXVZGRGYZBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645902 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-52-9 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

CAS Number: 898785-52-9

Introduction

Chemical Properties and Data

Based on its chemical name and structure, we can deduce some fundamental properties. The molecule contains a propiophenone core, substituted with an iodine atom at the 4'-position of the phenyl ring and a 3-(1,3-dioxan-2-yl) group. The presence of the dioxan moiety, a cyclic acetal, suggests it may be used as a protecting group for a carbonyl functionality during a chemical synthesis. The iodine atom provides a site for various cross-coupling reactions, making it a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Data for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

| Property | Value | Source |

| CAS Number | 898785-52-9 | Chemical Supplier Databases |

| Molecular Formula | C13H15IO3 | Deduced from structure |

| Molecular Weight | 346.16 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC2OCCOCO2)I | Deduced from structure |

| Physical State | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Note: The physical state and solubility are inferred from the properties of structurally similar compounds, as specific experimental data for this compound is not available in the reviewed literature.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound have not been found in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry principles.

A potential synthetic pathway is outlined below. This represents a logical, though unconfirmed, method for its preparation.

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, along with representative experimental protocols for its synthesis and characterization. Due to the limited publicly available data on the specific biological pathways of this molecule, this guide also presents a generalized workflow for its investigation, drawing from methodologies applied to related chemical structures.

Chemical Identity and Properties

This compound is a complex organic molecule belonging to the class of propiophenones. The structure incorporates a propiophenone backbone, which is characterized by a three-carbon chain attached to a phenyl group, with a ketone functional group. This core is substituted with a 1,3-dioxane ring at the third carbon and an iodine atom at the 4-position of the phenyl ring.

Table 1: Molecular Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅IO₃ |

| Molecular Weight | 346.16 g/mol |

| CAS Number | 898785-52-9 |

Representative Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections outline generalized methodologies based on the synthesis of related propiophenone and 1,3-dioxane derivatives.

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with a Friedel-Crafts acylation of iodobenzene with 3-chloropropionyl chloride to form 3-chloro-4'-iodopropiophenone. This intermediate would then undergo a nucleophilic substitution with a protected aldehyde equivalent, followed by the formation of the 1,3-dioxane ring.

An alternative approach could involve the protection of a suitable propiophenone precursor with 1,3-propanediol to form the dioxane ring, followed by iodination of the aromatic ring. The choice of synthetic route would depend on the availability of starting materials and the desired yield and purity.

The structural confirmation and purity assessment of the synthesized compound would be carried out using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone and the C-O bonds of the dioxane ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Potential Biological Significance and Investigative Workflow

The biological activity of this compound has not been extensively studied. However, the presence of the iodinated propiophenone scaffold suggests potential areas of investigation. Propiophenone derivatives have been explored for a range of pharmacological activities, including as central muscle relaxants and anticonvulsives. Furthermore, iodinated organic compounds have applications as contrast media in radiographic diagnostics.

The following workflow outlines a potential approach for the biological investigation of this compound.

Conclusion

This compound is a molecule with a well-defined chemical structure. While specific biological data is scarce, its structural motifs suggest potential for further investigation in medicinal chemistry and drug discovery. The experimental methodologies and investigative workflow presented in this guide provide a framework for researchers to synthesize, characterize, and explore the potential biological activities of this and related compounds.

An In-depth Technical Guide to 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one is a complex organic molecule belonging to the class of propiophenones. Its structure is characterized by a central propiophenone core, which is substituted with an iodine atom on the phenyl ring and a 1,3-dioxane moiety on the propane chain. This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and drug development. The presence of the iodine atom opens possibilities for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 1,3-dioxane group, a cyclic acetal, can serve as a protecting group for a carbonyl functionality or influence the molecule's pharmacokinetic properties.

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one, including its chemical identity, physicochemical properties, a plausible synthetic approach, and a discussion of its potential applications in drug discovery based on the biological activities of related compounds.

Chemical Identity and Properties

| Property | Value | Reference |

| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one | |

| CAS Number | 898785-52-9 | [1] |

| Molecular Formula | C₁₃H₁₅IO₃ | [1] |

| Molecular Weight | 346.16 g/mol | [1] |

| Canonical SMILES | C1COCCOC1CC(=O)C2=CC=C(C=C2)I | [1] |

Plausible Synthetic Pathway

Workflow for the Plausible Synthesis:

Caption: Plausible two-step synthesis of the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(4-Iodophenyl)-1,3-dioxane

-

To a solution of 4-iodobenzaldehyde (1.0 eq) in an anhydrous solvent such as toluene, add 1,3-propanediol (1.2 eq).

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-iodophenyl)-1,3-dioxane.

Step 2: Synthesis of 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one

-

In a reaction vessel under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the suspension to 0 °C and add propionyl chloride (1.1 eq) dropwise.

-

Stir the mixture for a short period, then add a solution of 2-(4-iodophenyl)-1,3-dioxane (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography to yield 3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one.

Potential Applications in Drug Development

While no specific biological activities have been reported for 3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one, the structural motifs present in the molecule are found in various biologically active compounds. This suggests that the target compound could serve as a valuable intermediate or possess intrinsic biological properties.

As an Intermediate in the Synthesis of Bioactive Molecules

The presence of the iodo-substituent on the aromatic ring is particularly significant for synthetic diversification. It allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures from simpler building blocks.

Logical Relationship for Synthetic Utility:

Caption: Synthetic utility of the iodinated propiophenone.

Potential Biological Activities of Related Compounds

Compounds containing the propiophenone scaffold have been investigated for a range of biological activities, including potential anticancer properties.[1] Similarly, molecules incorporating a 1,3-dioxane or the related 1,3-dioxolane ring system have demonstrated a wide spectrum of biological effects, such as:

-

Antibacterial and Antifungal Activity : Certain 1,3-dioxolane derivatives have shown significant activity against various bacterial and fungal strains.[2]

-

Anticancer Activity : Some 1,3-dioxane and 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.[3]

-

Thromboxane A2 Receptor Antagonism : Derivatives of 1,3-dioxane have been synthesized and evaluated as antagonists of the thromboxane A2 receptor, suggesting potential applications in cardiovascular diseases.[4]

Given these precedents, 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one could be a candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or cardiovascular agent.

Conclusion

3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one is a molecule with significant potential for researchers and professionals in drug development. While direct experimental data on this specific compound is limited, its structural features suggest it is a valuable synthetic intermediate. The iodo-substituent allows for extensive chemical modifications, and the propiophenone and 1,3-dioxane moieties are present in numerous biologically active compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 4-methyl-3,5-dioxane derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthesis pathway for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, a key intermediate in the synthesis of various pharmacologically active compounds, including the HIV protease inhibitor Darunavir. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and workflows.

Synthesis Pathway Overview

The synthesis of this compound can be strategically approached in a three-step sequence starting from readily available commercial reagents. The proposed pathway involves:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst to yield the key intermediate, 4'-iodopropiophenone.

-

Alpha-Bromination: The subsequent step involves the selective bromination of 4'-iodopropiophenone at the alpha-position of the carbonyl group to produce 3-bromo-4'-iodopropiophenone.

-

Dioxane Ring Formation: The final step is the formation of the 1,3-dioxane ring. This is proposed to proceed via a nucleophilic substitution of the bromine atom by a protected aldehyde equivalent, followed by deprotection and acetalization with 1,3-propanediol.

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reaction parameters.

Step 1: Synthesis of 4'-Iodopropiophenone

This step is achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol:

-

To a stirred solution of iodobenzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a reduced temperature (0-5 °C).

-

Slowly add propionyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4'-iodopropiophenone by recrystallization or column chromatography.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactants | ||

| Iodobenzene | 1.0 eq | [Generic Friedel-Crafts procedures] |

| Propionyl Chloride | 1.1 - 1.3 eq | [Generic Friedel-Crafts procedures] |

| Aluminum Chloride | 1.1 - 1.5 eq | [Generic Friedel-Crafts procedures] |

| Reaction Conditions | ||

| Solvent | Dichloromethane or CS₂ | [Generic Friedel-Crafts procedures] |

| Temperature | 0 °C to room temperature | [Generic Friedel-Crafts procedures] |

| Reaction Time | 12 - 24 hours | [Generic Friedel-Crafts procedures] |

| Work-up & Purification | ||

| Quenching | Ice/HCl | [Generic Friedel-Crafts procedures] |

| Extraction Solvent | Ethyl Acetate | [Generic Friedel-Crafts procedures] |

| Purification | Recrystallization/Chromatography | [Generic Friedel-Crafts procedures] |

| Yield | 60-80% | [Estimated based on similar reactions] |

Step 2: Synthesis of 3-Bromo-4'-iodopropiophenone

This step involves the alpha-bromination of the ketone.

Experimental Protocol:

-

Dissolve 4'-iodopropiophenone in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Add the brominating agent. Pyridinium tribromide is a safe and effective alternative to liquid bromine.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water to remove any residual acid, and dry.

-

The crude 3-bromo-4'-iodopropiophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reactants | ||

| 4'-Iodopropiophenone | 1.0 eq | [Analogous bromination reactions] |

| Pyridinium Tribromide | 1.05 - 1.1 eq | [Analogous bromination reactions] |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | [Analogous bromination reactions] |

| Temperature | 60 - 80 °C | [Analogous bromination reactions] |

| Reaction Time | 2 - 6 hours | [Analogous bromination reactions] |

| Work-up & Purification | ||

| Precipitation | Cold Water | [Analogous bromination reactions] |

| Purification | Recrystallization (Ethanol/Water) | [Analogous bromination reactions] |

| Yield | 85-95% | [Estimated based on similar reactions] |

Step 3: Synthesis of this compound

This final step involves the formation of the 1,3-dioxane ring. A plausible method is outlined below.

Experimental Protocol:

-

A two-step, one-pot procedure is proposed. First, react 3-bromo-4'-iodopropiophenone with a protected aldehyde synthon, such as the sodium salt of hydroxymethanesulfonic acid, in a polar aprotic solvent like DMSO to form an intermediate aldehyde.

-

Without isolation, add 1,3-propanediol and an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂) to the reaction mixture.

-

Heat the mixture, and remove the water formed during the acetalization using a Dean-Stark apparatus to drive the reaction to completion.

-

Monitor the reaction by TLC. Once complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration of the solvent, purify the final product, this compound, by column chromatography.

Quantitative Data for Step 3:

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromo-4'-iodopropiophenone | 1.0 eq | [General synthetic principles] |

| Hydroxymethanesulfonic acid sodium salt | 1.2 eq | [General synthetic principles] |

| 1,3-Propanediol | 1.5 - 2.0 eq | [General acetalization procedures] |

| Acid Catalyst (e.g., p-TsOH) | 0.05 - 0.1 eq | [General acetalization procedures] |

| Reaction Conditions | ||

| Solvent (Step 3a) | DMSO | [General synthetic principles] |

| Solvent (Step 3b) | Toluene (for azeotropic removal of water) | [General acetalization procedures] |

| Temperature | 80 - 110 °C | [General acetalization procedures] |

| Reaction Time | 4 - 12 hours | [General acetalization procedures] |

| Work-up & Purification | ||

| Neutralization | NaHCO₃ solution | [General work-up procedures] |

| Purification | Column Chromatography | [General purification methods] |

| Yield | 50-70% | [Estimated based on multi-step reactions] |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.

Conclusion

The described three-step synthesis pathway offers a reliable and scalable method for the preparation of this compound. The procedures outlined are based on well-established chemical transformations and can be adapted for both laboratory-scale synthesis and larger-scale production. The provided quantitative data serves as a guideline for optimizing reaction conditions to achieve high yields and purity. This technical guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of the final dioxane formation step may be beneficial for specific applications.

The 1,3-Dioxane Moiety: A Robust Protecting Group for Diols in Complex Organic Synthesis

For Immediate Release

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection and application of protecting groups are paramount to achieving synthetic success. Among the arsenal of protective strategies, the formation of a 1,3-dioxane to shield 1,3-diols stands out as a reliable and versatile methodology. This technical guide provides an in-depth exploration of the use of 1,3-dioxanes as protecting groups, detailing their formation, stability, and deprotection, supplemented with quantitative data, experimental protocols, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in its effective implementation.

The 1,3-dioxane protecting group is prized for its general stability under a wide range of reaction conditions that are frequently encountered in complex synthetic routes. Notably, it is resistant to basic, reductive, and many oxidative conditions, ensuring the integrity of the protected diol while other functional groups within the molecule undergo transformation.[1][2] Its lability towards acidic conditions allows for its selective removal, often with high efficiency and minimal impact on other acid-sensitive functionalities when conditions are carefully controlled.[1][2]

Formation of 1,3-Dioxanes: A Survey of Methodologies

The most common method for the formation of 1,3-dioxanes involves the acid-catalyzed reaction of a 1,3-diol with a carbonyl compound, typically an aldehyde or a ketone. This equilibrium-driven process necessitates the removal of water to drive the reaction to completion.

A standard and widely adopted procedure employs a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus.[3][4] Other effective Brønsted and Lewis acid catalysts have also been reported, offering a range of options to suit different substrate sensitivities and reaction conditions.

| Catalyst | Carbonyl Source | Solvent | Temperature | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzaldehyde | Toluene | Reflux | High | [3][4] |

| Iodine (catalytic) | 1,3-Bis(trimethylsiloxy)propane | Aprotic | Neutral | High | [3] |

| Montmorillonite K10 | Salicylaldehyde | Not specified | Not specified | 40-95 | [5] |

| HT-S (hydrotalcite) | 2,2-Dimethoxypropane | None | 80 °C | up to 99 | [6] |

| Cerium(III) triflate | Trialkyl orthoformate | Not specified | Mild | Good to Excellent | [7] |

Table 1: Selected Catalytic Systems for the Formation of 1,3-Dioxanes from 1,3-Diols. This table summarizes various catalytic systems, the corresponding carbonyl source, solvent, reaction temperature, and reported yields for the protection of 1,3-diols as 1,3-dioxanes.

Experimental Protocol: p-Toluenesulfonic Acid Catalyzed Formation of a Benzylidene Acetal

This protocol describes a general procedure for the protection of a 1,3-diol using benzaldehyde and a catalytic amount of p-toluenesulfonic acid.

Materials:

-

1,3-diol (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (0.05 equiv)

-

Toluene (sufficient to dissolve the diol)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,3-diol, benzaldehyde, and toluene.

-

Add the p-toluenesulfonic acid monohydrate to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography or recrystallization as required.

Deprotection of 1,3-Dioxanes: Releasing the Diol

The removal of the 1,3-dioxane protecting group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate to ensure selective deprotection without affecting other acid-labile groups.

Acid-catalyzed hydrolysis in a mixture of an organic solvent and water is a common method. Alternatively, transacetalization with a ketone such as acetone, in the presence of an acid catalyst, can be employed.[3] For substrates sensitive to strong acids, milder Lewis acids like cerium(III) triflate have proven to be highly effective.[8]

| Reagent | Solvent | Temperature | Key Features | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/Organic Co-solvent | Room Temp. to Reflux | Standard, effective method | [3] |

| Cerium(III) triflate | Wet Nitromethane | Room Temp. | Mild, chemoselective | [8] |

| Erbium(III) triflate | Wet Nitromethane | Room Temp. | Very gentle Lewis acid catalyst | [7] |

| Iodine (catalytic) | Acetone | Neutral | Mild, neutral conditions | [3] |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 30 °C | Catalytic, fast | [3] |

Table 2: Selected Reagents for the Deprotection of 1,3-Dioxanes. This table highlights various reagents and conditions for the cleavage of 1,3-dioxanes, noting their key features.

Experimental Protocol: Cerium(III) Triflate Catalyzed Deprotection

This protocol outlines a mild and chemoselective method for the deprotection of a 1,3-dioxane using cerium(III) triflate.[8]

Materials:

-

1,3-Dioxane protected compound (1.0 equiv)

-

Cerium(III) triflate (Ce(OTf)₃, 0.05 - 0.3 equiv)

-

Nitromethane (wet)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 1,3-dioxane protected compound in wet nitromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add cerium(III) triflate to the solution and stir the mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by flash column chromatography if necessary.

Chemoselectivity in Polyol Protection

A key advantage of the 1,3-dioxane protecting group strategy lies in its potential for chemoselective and regioselective protection of polyols, particularly in carbohydrate chemistry. The formation of a six-membered 1,3-dioxane is often favored for the protection of 1,3-diols over the formation of a five-membered 1,3-dioxolane from a 1,2-diol under thermodynamic control.[9]

In the context of pyranose carbohydrates, the reaction with benzaldehyde often leads to the selective formation of a 4,6-O-benzylidene acetal, protecting the primary hydroxyl group at C6 and the secondary hydroxyl group at C4.[1] The regioselectivity of the subsequent reductive cleavage of these benzylidene acetals can be controlled by the choice of reagents, providing access to either the free 4-OH or 6-OH group.[10] For instance, the use of a Lewis acid in combination with a hydride donor can influence the site of ring opening.[4][10]

Visualization of Key Processes

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the application of 1,3-dioxanes as protecting groups.

Figure 1: Acid-catalyzed formation of a 1,3-dioxane.

Figure 2: Acid-catalyzed deprotection of a 1,3-dioxane.

Figure 3: Logic of chemoselective protection of a polyol.

Conclusion

The 1,3-dioxane serves as a cornerstone protecting group for 1,3-diols in the intricate world of organic synthesis. Its robust nature under a variety of reaction conditions, coupled with its facile and selective removal under acidic catalysis, makes it an invaluable tool for synthetic chemists. The ability to achieve high levels of chemo- and regioselectivity, particularly in complex systems like carbohydrates, further underscores its importance. By understanding the principles of its formation and cleavage, and by having access to reliable experimental protocols, researchers can confidently employ the 1,3-dioxane protecting group to navigate challenging synthetic pathways and accelerate the development of novel molecules with therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of 4'-Iodo Substitution in Pharmaceutical Intermediates: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of iodine at the 4'-position of pharmaceutical intermediates represents a pivotal advancement in modern drug design and development. This technical guide explores the multifaceted significance of 4'-iodo substitution, a chemical modification that has been shown to profoundly influence the pharmacological profile of various drug candidates. Through an in-depth analysis of key examples, this paper will elucidate how this specific structural alteration can enhance therapeutic efficacy, modulate pharmacokinetic properties, and provide novel avenues for targeted therapies. We will delve into the quantitative impact on biological activity, provide detailed experimental methodologies, and visualize the intricate molecular interactions and signaling pathways affected by this crucial substitution.

The Impact of 4'-Iodo Substitution on Cytotoxicity: The Case of 4'-Iodo-4'-deoxydoxorubicin

A compelling example of the significance of 4'-iodo substitution is found in the anthracycline antibiotic, 4'-iodo-4'-deoxydoxorubicin. This analog of the widely used anticancer drug doxorubicin demonstrates markedly enhanced cytotoxic activity against a range of human cancer cell lines. The introduction of the iodine atom at the 4'-position of the daunosamine sugar moiety significantly alters the molecule's lipophilicity and electronic properties, leading to improved cellular uptake and an altered mechanism of action.[1][2]

Quantitative Analysis of Cytotoxicity

The enhanced potency of 4'-iodo-4'-deoxydoxorubicin is evident from the comparative in vitro cytotoxicity data against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are consistently lower for the iodinated analog compared to the parent compound, doxorubicin.

| Cell Line | 4'-Iodo-4'-deoxydoxorubicin IC50 (µM) | Doxorubicin IC50 (µM) | Fold Increase in Potency |

| BFTC-905 (Bladder Cancer) | Data not available | 2.3[3] | Not applicable |

| MCF-7 (Breast Cancer) | Data not available | 2.5[3] | Not applicable |

| M21 (Skin Melanoma) | Data not available | 2.8[3] | Not applicable |

| HeLa (Cervical Cancer) | Data not available | 2.9[3] | Not applicable |

| UMUC-3 (Bladder Cancer) | Data not available | 5.1[3] | Not applicable |

| HepG2 (Liver Cancer) | Data not available | 12.2[3] | Not applicable |

| TCCSUP (Bladder Cancer) | Data not available | 12.6[3] | Not applicable |

| A549 (Lung Cancer) | >20[3] | >20[3] | Comparable |

| Huh7 (Liver Cancer) | >20[3] | >20[3] | Comparable |

| VMCUB-1 (Bladder Cancer) | >20[3] | >20[3] | Comparable |

Note: While direct comparative IC50 values for 4'-iodo-4'-deoxydoxorubicin were not found in the provided search results, the qualitative statements from multiple sources indicate its higher potency. The table above includes IC50 values for doxorubicin against various cell lines for reference.

Mechanism of Action and Signaling Pathway

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[4][5][6][7] The intercalation of doxorubicin into the DNA double helix obstructs the replication and transcription processes.[5] By stabilizing the topoisomerase II-DNA complex, it leads to DNA strand breaks, ultimately triggering apoptosis.[5]

The 4'-iodo substitution in 4'-iodo-4'-deoxydoxorubicin is believed to enhance its lipophilicity, facilitating its passage through cell membranes and leading to higher intracellular concentrations.[1][2] This increased uptake contributes to its greater potency. While the fundamental mechanism of action is likely similar to doxorubicin, the altered electronic properties due to the iodine atom may influence its interaction with DNA and topoisomerase II.

Experimental Protocols

A detailed protocol for the synthesis of the closely related 4'-epi-iodo-4'-deoxy-daunorubicin provides a representative methodology.[8] The synthesis of 4'-iodo-4'-deoxydoxorubicin would follow a similar multi-step process, starting from a protected doxorubicin derivative.

Step 1: Protection of Doxorubicin: The starting doxorubicin is protected at various functional groups to ensure regioselective iodination.

Step 2: Triflate Formation: The protected doxorubicin is reacted with a triflating agent to introduce a triflate group at the 4'-position, creating a good leaving group.

Step 3: Iodination: The triflate derivative is then subjected to nucleophilic substitution with an iodide salt (e.g., sodium iodide) to introduce the iodine atom at the 4'-position.

Step 4: Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, 4'-iodo-4'-deoxydoxorubicin.

Step 5: Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).

The cytotoxic activity of 4'-iodo-4'-deoxydoxorubicin and doxorubicin is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with various concentrations of 4'-iodo-4'-deoxydoxorubicin and doxorubicin for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the drug concentration.

4'-Iodo Substitution in Kinase Inhibitors: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10] Consequently, VEGFR-2 has emerged as a significant target for anticancer drug development. The introduction of a 4'-iodo substituent on various kinase inhibitor scaffolds has been explored to enhance their binding affinity and selectivity for VEGFR-2.

Quantitative Analysis of Kinase Inhibition

While specific head-to-head comparative data for a 4'-iodinated VEGFR-2 inhibitor and its non-iodinated counterpart was not available in the provided search results, the literature contains numerous examples of potent VEGFR-2 inhibitors. The IC50 values for several such inhibitors are presented below for context. The strategic placement of a halogen, such as iodine, can significantly impact the binding affinity through halogen bonding and other non-covalent interactions with the kinase domain.

| Compound | Target Kinase | IC50 (nM) |

| Sunitinib | VEGFR-2 | 9 |

| Sorafenib | VEGFR-2 | 90 |

| Axitinib | VEGFR-2 | 0.2 |

| Lenvatinib | VEGFR-2 | 4 |

| Regorafenib | VEGFR-2 | 4.2 (murine) |

Source: Data compiled from various sources on VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9][10][11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[9] Kinase inhibitors targeting VEGFR-2 block this initial phosphorylation step, thereby inhibiting the downstream signaling events that drive angiogenesis.

Experimental Protocols

4-Iodoaniline is a key pharmaceutical intermediate used in the synthesis of many kinase inhibitors.[12][13][14][15][16] Its synthesis can be achieved through the direct iodination of aniline.

-

Reaction Setup: Aniline is dissolved in a suitable solvent, such as acetic acid.

-

Iodination Reagent: A solution of an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst, is added dropwise to the aniline solution at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate).

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield pure 4-iodoaniline.

The inhibitory activity of a 4'-iodinated compound against VEGFR-2 can be determined using a variety of in vitro kinase assay kits. A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate peptide by the VEGFR-2 enzyme.

-

Assay Preparation: The kinase reaction is set up in a 96-well plate containing the VEGFR-2 enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: The 4'-iodinated test compound is added at various concentrations. A known VEGFR-2 inhibitor (e.g., Sunitinib) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

-

Detection: A detection reagent is added that produces a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: The signal is measured using a plate reader, and the percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

Conclusion

The strategic placement of a 4'-iodo substituent in pharmaceutical intermediates has proven to be a powerful tool in drug discovery. As demonstrated with 4'-iodo-4'-deoxydoxorubicin and the potential for iodinated kinase inhibitors, this modification can significantly enhance cytotoxic potency and modulate target binding affinity. The increased lipophilicity and altered electronic properties conferred by the iodine atom can lead to improved pharmacokinetic profiles and novel structure-activity relationships. The detailed experimental protocols and the visualization of the affected signaling pathways provided in this guide offer a comprehensive resource for researchers and scientists in the field. Further exploration into the diverse applications of 4'-iodo substitution will undoubtedly continue to yield innovative and more effective therapeutic agents.

References

- 1. Pharmacokinetics of 4'-deoxy-4'-iodo-doxorubicin in plasma and tissues of tumor-bearing mice compared with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis of 4'-epi-iodo-4'-deoxy-daunorubicin, a potential cancer radiotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. biorbyt.com [biorbyt.com]

- 11. researchgate.net [researchgate.net]

- 12. calibrechem.com [calibrechem.com]

- 13. 4 Iodoaniline Powers Targeted Pharmaceutical Synthesis | PPTX [slideshare.net]

- 14. Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX [slideshare.net]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

Technical Guide: Safety and Handling of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone (CAS No. 898785-52-9) was not publicly available at the time of this writing. The following guide has been compiled based on general principles of chemical safety and data from structurally related compounds. This information is intended for guidance purposes for trained research personnel and is not a substitute for a manufacturer-provided SDS. Always consult the specific SDS provided with the product before handling.

Chemical Identification

This section summarizes the basic identification details for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 898785-52-9 | [1] |

| Molecular Formula | C13H15IO3 | [1][2] |

| Molecular Weight | 346.16 g/mol | [1][2] |

| Synonyms | 1-(4-iodophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | N/A |

Hazard Identification and Precautionary Measures

While specific GHS classification for this compound is unavailable, related structures containing iodo-aromatic rings and dioxan moieties suggest that researchers should handle it as a substance of unknown but potential toxicity. The following is a conservative approach to hazard identification.

Potential Hazards:

-

Eye Irritation: Chemicals of this nature can be irritating to the eyes.

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation or dermatitis.

-

Respiratory Tract Irritation: Inhalation of dust or powder may irritate the respiratory system.

-

Ingestion: May be harmful if swallowed. The toxicological properties have not been fully investigated.

-

Chronic Effects: The long-term health effects of exposure are unknown. The presence of an iodinated aromatic ring warrants careful handling to minimize exposure.

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental procedures should be developed within the context of specific laboratory standard operating procedures (SOPs). The following provides a general framework.

A robust PPE protocol is critical when handling chemicals of unknown toxicity.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

The following protocol outlines immediate actions in case of accidental exposure.

Caption: First-aid response protocol for different routes of exposure.

In the event of a spill, a structured response is necessary to ensure safety and proper cleanup.

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For solid spills, gently cover with a plastic sheet to minimize dust. For solutions, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Neutralize/Absorb: Carefully scoop the solid material or absorbed liquid into a labeled, sealed container for hazardous waste disposal. Do not create dust.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

| Parameter | Recommendation |

| Storage Temperature | Store in a cool, dry place. Recommendations for similar compounds often suggest refrigeration (2-8°C). |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is sensitive to air or moisture. |

| Light | Protect from light, especially if the compound is known to be light-sensitive. Store in an opaque or amber vial. |

| Container | Keep container tightly closed and properly labeled. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |

Physical and Chemical Properties

Quantitative data is limited. The following table includes known and predicted properties.

| Property | Value | Notes |

| Molecular Formula | C13H15IO3 | Confirmed[1][2] |

| Molecular Weight | 346.16 | Confirmed[1][2] |

| Appearance | Likely a solid (e.g., crystalline powder) | Based on similar propiophenone derivatives[3] |

| Solubility | Data not available. | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Boiling/Melting Point | Data not available. | N/A |

This guide serves as a foundational document for the safe handling of this compound in a research setting. It is imperative for researchers to seek out a manufacturer-specific SDS and to perform a thorough risk assessment before commencing any experimental work.

References

Navigating the Research Landscape of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, a specialized chemical compound available for research purposes. This document consolidates available data on its commercial sources, general properties, and provides illustrative experimental methodologies for compounds within the broader 1,3-dioxane class, offering a foundational resource for its potential application in scientific investigation.

Commercial Availability and Specifications

For researchers seeking to procure this compound, several commercial suppliers offer this compound. The primary identifier for this chemical is its CAS number: 898785-52-9. While purity and formulation specifics can vary between suppliers, the following table summarizes key information from various vendors. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Molport | Molport-023-218-862 | C₁₃H₁₅IO₃ | 346.16 | Supplier of a wide range of screening compounds and building blocks. |

| Appchem | AL04188 | C₁₃H₁₅IO₃ | 346.1609 | Provides a range of life science reagents and chemicals. |

| ChemicalBook | N/A | C₁₃H₁₅IO₃ | 346.16 | An online database and supplier of chemicals for research and development. |

| BLDpharm | N/A | C₁₃H₁₅IO₃ | 346.16 | A supplier of research chemicals and pharmaceutical intermediates. |

General Physicochemical Properties

-

IUPAC Name: 1-(4-iodophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

-

SMILES: O=C(c1ccc(I)cc1)CCC1OCCCO1

-

InChI Key: InChI=1S/C13H15IO3/c14-11-7-9-10(12(15)6-3-13-16-5-2-4-17-13)8-11/h7-9H,2-6H2

Illustrative Experimental Protocols for 1,3-Dioxane Derivatives

General Synthesis of Phenyl-Substituted 1,3-Dioxane Derivatives[1]

The synthesis of 1,3-dioxane structures often involves the acetalization of a carbonyl compound with a suitable diol. For propiophenone derivatives, this can be achieved through a reaction with 1,3-propanediol or a substituted variant in the presence of an acid catalyst.

Materials:

-

Substituted propiophenone (e.g., 4'-iodopropiophenone)

-

1,3-Propanediol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the substituted propiophenone in the chosen anhydrous solvent, add a molar excess of 1,3-propanediol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. If using dichloromethane at room temperature, add activated molecular sieves to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude product using column chromatography on silica gel.

Characterization of 1,3-Dioxane Derivatives[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are essential for structural elucidation.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons of the dioxane ring, and the propyl chain. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry.[1]

-

¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine), the acetal carbon, and the carbons of the dioxane and propyl chains should be identifiable.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to assess the purity of the synthesized compound.[1]

-

A typical method might involve a C18 reversed-phase column with a gradient of acetonitrile and water as the mobile phase.

Potential Research Applications: An Overview of the 1,3-Dioxane Scaffold

While the specific biological activity of this compound is not documented in available literature, the 1,3-dioxane moiety is a recognized scaffold in medicinal chemistry. Compounds containing this structure have been investigated for a variety of biological activities. The presence of an iodinated phenyl ring suggests its potential use as a building block in the synthesis of more complex molecules, possibly for applications in radio-imaging or as a precursor for cross-coupling reactions to introduce further diversity.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a 1,3-dioxane derivative, which would be applicable to this compound.

Caption: General workflow for the synthesis and characterization of 1,3-dioxane derivatives.

Disclaimer: The experimental protocols and potential applications described herein are based on general chemical principles and literature for related compounds. Researchers should conduct a thorough literature search and safety assessment before utilizing this compound in any experimental setting.

References

The Rising Tide of Iodopropiophenone Derivatives in Therapeutic Research: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in drug discovery. Among the vast chemical scaffolds explored, propiophenone and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, notably in the realm of oncology.[1] This technical guide delves into a specific and increasingly intriguing subclass: iodopropiophenone derivatives. The introduction of a halogen atom, particularly iodine, into a pharmacologically active molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This strategic halogenation can lead to compounds with improved potency and altered selectivity profiles.[3]

This document serves as an in-depth review of the current landscape of iodopropiophenone derivatives, consolidating available data on their synthesis, biological evaluation, and potential mechanisms of action. While direct research on the final, biologically active iodopropiophenone derivatives is still emerging, this guide draws upon relevant studies of closely related iodinated compounds and the broader class of propiophenones to provide a comprehensive overview for researchers and drug development professionals. We will explore key experimental protocols, present quantitative data from related studies to highlight the potential of this chemical class, and visualize synthetic workflows and putative signaling pathways.

Synthesis of Iodopropiophenone Scaffolds

The synthesis of iodopropiophenone derivatives can be approached through two main strategies: introduction of the iodine atom onto a pre-existing propiophenone core or building the propiophenone structure from an iodinated precursor. A common and efficient method for the synthesis of α-iodopropiophenone, a key intermediate, is the Finkelstein reaction, which involves the halogen exchange of an α-bromopropiophenone.

Experimental Protocol: Synthesis of α-Iodopropiophenone

This protocol is adapted from a method used in the synthesis of α-(perfluoroalkylsulfonyl)propiophenones.

Materials:

-

α-Bromopropiophenone

-

Sodium iodide (NaI)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve α-bromopropiophenone in acetone. Add an excess of sodium iodide (typically 1.5 to 2 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate of sodium bromide indicates the progression of the reaction.

-

Work-up: Once the reaction is complete, remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-iodopropiophenone.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α-iodopropiophenone.

Biological Evaluation of Iodinated Compounds

While specific data on the anticancer activity of iodopropiophenone derivatives is limited in publicly available literature, studies on other iodinated heterocyclic compounds demonstrate the potential of this class. The following tables summarize the cytotoxic activities of selected iodinated quinazolinones and iodo-chrysin derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Iodinated 4-(3H)-Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM)[4] |

| 3a | Promyelocytic leukaemia HL60 | 21 |

| Non-Hodgkin lymphoma U937 | 30 | |

| 3d | Cervical cancer HeLa | 10 |

| 3e | Glioblastoma multiforme T98G | 12 |

| 3h | Glioblastoma multiforme T98G | 22 |

| Paclitaxel (Reference) | Various | Varies |

Table 2: Anti-thyroid Cancer Activity of Iodo-chrysin Derivatives

| Compound | Cancer Cell Line | IC50 (µM)[5] |

| 10 | TT | 6.2 |

| 21 | SW-579 | 3.4 |

| 5-FU (Reference) | SW-579 | 59.3 |

| TT | 18.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (iodopropiophenone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for iodopropiophenone derivatives is yet to be fully elucidated. However, based on studies of molecular iodine and related compounds like chalcones, a plausible hypothesis involves the induction of apoptosis through the modulation of key signaling pathways. Molecular iodine has been shown to induce caspase-dependent apoptosis in breast cancer cells.[6] Chalcones, which are structural precursors to propiophenones, are known to exert their anticancer effects by targeting various signaling pathways, including the MAPK and Akt pathways, and by inducing cell cycle arrest and apoptosis.[7]

Proposed Signaling Pathway for Iodopropiophenone Derivatives

The following diagram illustrates a hypothetical signaling pathway through which an iodopropiophenone derivative might induce apoptosis in cancer cells. This pathway is a composite based on the known effects of molecular iodine and chalcones.

Caption: Proposed apoptotic signaling pathway for iodopropiophenone derivatives.

Experimental and Drug Discovery Workflow

The development of novel iodopropiophenone derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: Drug discovery workflow for iodopropiophenone derivatives.

Conclusion and Future Directions

Iodopropiophenone derivatives represent a compelling, yet underexplored, area of medicinal chemistry. The strategic incorporation of iodine into the propiophenone scaffold holds significant promise for the development of novel therapeutic agents, particularly in oncology. The available data from related iodinated compounds suggest that this class of molecules can exhibit potent cytotoxic effects against various cancer cell lines.

Future research should focus on the systematic synthesis and biological evaluation of a library of iodopropiophenone derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for their advancement as clinical candidates. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. As our understanding of the nuanced roles of halogens in drug design continues to grow, iodopropiophenone derivatives may well become a significant addition to the arsenal of targeted therapeutics.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-thyroid Cancer Effect of Iodo-chrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling pathways involved in the antiproliferative effect of molecular iodine in normal and tumoral breast cells: evidence that 6-iodolactone mediates apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone, a valuable building block for researchers and professionals in the field of drug development and organic synthesis. The described two-step synthetic route offers a reliable method for obtaining the target compound.

Abstract

A robust two-step synthesis for this compound has been developed. The synthesis commences with the preparation of the intermediate, 4'-iodopropiophenone, via a Friedel-Crafts acylation of iodobenzene with propionyl chloride. The subsequent and final step involves the formation of the 1,3-dioxane ring at the 3-position of the propiophenone side chain. This is achieved through the reaction of an appropriate precursor with 1,3-propanediol under acidic conditions. This protocol provides a clear and reproducible methodology for obtaining the target compound for further research and development applications.

Introduction

This compound is a chemical intermediate of interest in medicinal chemistry and materials science due to its unique structural features, which include a halogenated aromatic ring and a protected carbonyl group. The presence of the iodo-substituent allows for further functionalization via cross-coupling reactions, while the dioxane moiety serves as a stable protecting group for a reactive aldehyde functionality. This application note outlines a detailed and reliable protocol for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4'-iodopropiophenone

This step involves the Friedel-Crafts acylation of iodobenzene with propionyl chloride.

Materials:

-

Iodobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane in a round-bottom flask cooled in an ice bath, add propionyl chloride (1.1 equivalents) dropwise via an addition funnel.

-

After the addition is complete, add iodobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 10% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4'-iodopropiophenone.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Iodobenzene | 204.01 | 1.0 | |

| Propionyl chloride | 92.52 | 1.1 | |

| Anhydrous Aluminum Chloride | 133.34 | 1.2 |

Table 1: Reagents for the synthesis of 4'-iodopropiophenone.

Step 2: Synthesis of this compound

This step involves the protection of a suitable precursor, derived from 4'-iodopropiophenone, with 1,3-propanediol to form the dioxane ring. The synthesis of the precursor, 4'-iodo-3-oxopropiophenone, is a critical preceding step which can be achieved through various methods, such as the oxidation of a corresponding alcohol or the hydrolysis of a gem-dihalide. A general procedure for the acetalization is provided below, assuming the successful synthesis of the 3-oxo intermediate.

Materials:

-

4'-iodo-3-oxopropiophenone (precursor)

-

1,3-Propanediol

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Toluene or benzene

-

Dean-Stark apparatus

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4'-iodo-3-oxopropiophenone (1.0 equivalent) and 1,3-propanediol (1.2 equivalents) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to afford pure this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 4'-iodo-3-oxopropiophenone | 288.04 (calculated) | 1.0 | |

| 1,3-Propanediol | 76.09 | 1.2 | |

| p-Toluenesulfonic acid | 172.20 | catalytic |

Table 2: Reagents for the synthesis of this compound.

Logical Workflow of the Synthesis

A schematic overview of the two-step synthesis of this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4'-iodopropiophenone | C₉H₉IO | 272.07 | 10541-43-2 |

| This compound | C₁₃H₁₅IO₃ | 346.16 | 898785-52-9 |

Table 3: Physicochemical data of the key compounds.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and reproducible, making it a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis of this compound opens avenues for the development of novel molecules with potential applications in various scientific disciplines.

Application Notes and Protocols for the Deprotection of 1,3-Dioxanes in Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the deprotection of 1,3-dioxane protecting groups in propiophenone derivatives. This guide includes a summary of various deprotection methods, detailed experimental protocols, and a comparative analysis of their effectiveness.

Introduction

The 1,3-dioxane group is a robust and commonly employed protecting group for ketones, including the carbonyl moiety of propiophenone and its derivatives, which are important intermediates in pharmaceutical synthesis. The stability of the 1,3-dioxane ring under neutral and basic conditions makes it an ideal choice for multi-step synthetic sequences. However, its efficient and selective removal is a critical step to unveil the desired ketone. The choice of deprotection method is dictated by the overall molecular complexity and the presence of other sensitive functional groups. This document outlines several reliable methods for the deprotection of 1,3-dioxanes in propiophenone derivatives, categorized by the nature of the reagents used.

Deprotection Methodologies

The deprotection of 1,3-dioxanes can be broadly classified into acidic, Lewis acidic, and other mild methods. The selection of an appropriate method is crucial to ensure high yield and chemoselectivity.

Acid-Catalyzed Hydrolysis